molecular formula C10H13N B101158 1-Phenylcyclobutylamine CAS No. 17380-77-7

1-Phenylcyclobutylamine

Cat. No. B101158
CAS RN: 17380-77-7
M. Wt: 147.22 g/mol
InChI Key: OZJAIRCFCMQFIF-UHFFFAOYSA-N
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Description

1-Phenylcyclobutylamine (PCBA) is a compound that has been identified as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines in the brain. The inactivation of MAO by PCBA involves attachment to the flavin cofactor, which is a part of the enzyme's active site . This compound represents the first in the cyclobutylamine class of MAO inactivators and provides evidence for a radical mechanism in MAO-catalyzed amine oxidations .

Synthesis Analysis

The synthesis of PCBA-related compounds has been explored in various studies. For instance, 1-ethynylcyclobutylamine, a compound related to PCBA, has been synthesized from cyclopropylacetylene and 6-chlorohex-1-yne with moderate yields . This demonstrates the feasibility of synthesizing cyclobutylamine derivatives, which could be applied to the synthesis of PCBA itself.

Molecular Structure Analysis

The molecular structure of PCBA-related compounds has been determined using techniques such as X-ray analysis. For example, the crystal structure of a derivative, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been solved, providing insights into the bond distances and angles that could be relevant for understanding the structure of PCBA .

Chemical Reactions Analysis

PCBA undergoes a series of chemical reactions when interacting with MAO. Initially, PCBA is oxidized to form 2-phenyl-1-pyrroline, which is then further metabolized to 3-benzoylpropanal and 3-benzoylpropionic acid . The proposed mechanism involves a one-electron oxidation of PCBA to an amine radical cation, followed by homolytic cyclobutane ring cleavage . This radical can then either cyclize to form the 2-phenylpyrrolinyl radical or attach to the flavin cofactor of MAO .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBA are inferred from its interactions and the products formed during its reactions with MAO. The formation of various metabolites indicates that PCBA is reactive and can undergo oxidative processes. The exact physical properties such as melting point, boiling point, and solubility of PCBA are not directly discussed in the provided papers, but these properties would be influenced by the compound's molecular structure and functional groups .

Scientific Research Applications

Monoamine Oxidase Inactivation

1-Phenylcyclobutylamine (PCBA) is both a substrate and an irreversible inactivator of monoamine oxidase (MAO), attaching to its flavin cofactor. This process involves a radical intermediate mechanism, making PCBA the first in the cyclobutylamine class of MAO inactivators. Such studies enhance understanding of MAO-catalyzed amine oxidations and offer insights into designing MAO inhibitors (Silverman & Zieske, 1986).

CNS Depressants and Anticonvulsants

Various 1-arylcyclohexylamines, including 1-phenylcyclohexylamine, have been synthesized for evaluation as central nervous system (CNS) depressants. These compounds have been tested for cataleptoid activity and antitonic extensor properties, contributing to research on potential therapeutics for CNS disorders (Maddox, Godefroi, & Parcell, 1965).

Synthesis and Analytical Characterization

The synthesis of 1-phenylcyclohexylamine and its analogues is crucial for neuropharmacological research. Analytical characterization, including mass spectrometry and nuclear magnetic resonance, is essential for understanding their properties and potential applications. Such studies support the development of new compounds with specific pharmacological profiles (Wallach et al., 2014).

Stereoselective Synthesis

A stereoselective approach to synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed. This method provides a pathway for creating specific isomers of 1-phenylcyclobutylamine, which could have distinct pharmacological effects (Shao & Ye, 2008).

Mechanism of MAO Inactivation

Further research on 1-phenylcyclopropylamine, a closely related compound, shows it as a mechanism-based inactivator of MAO, enhancing the understanding of how cyclopropylamine derivatives interact with MAO. This insight aids in comprehending the enzymatic inactivation pathways (Silverman & Zieske, 1985).

Flavin-Inactivator Adduct Formation

Studies have shown that 1-phenylcyclopropylamine forms a covalent adduct with the flavin cofactor of MAO, indicating a specific interaction mechanism. This research is pivotal in understanding the molecular interactions between MAO and its inhibitors (Mitchell et al., 2001).

Anticonvulsant Activities

Research on 1-phenylcyclohexylamine analogues has shown their potential as anticonvulsants. This is important for the development of new treatments for seizure disorders (Thurkauf et al., 1990).

Safety And Hazards

1-Phenylcyclobutylamine is for R&D use only and not for medicinal, household or other use . The safety data sheet of a similar compound, 1-Phenylcyclohexylamine, indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation .

properties

IUPAC Name

1-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAIRCFCMQFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169670
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclobutylamine

CAS RN

17380-77-7
Record name 1-Phenylcyclobutylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylcyclobutanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
RB Silverman, PA Zieske - Biochemistry, 1986 - ACS Publications
1-Phenylcyclobutylamine (PCBA) is shown to be both a substrate and a time-dependent ir-reversible inactivator of monoamine oxidase (MAO). Inactivation results in attachment to the …
Number of citations: 71 pubs.acs.org
PA Zieske - 1986 - search.proquest.com
… mechanisms for the inactivation of MAO by 1-phenylcyclopropylamine, and its homologs, 1-benzylcyclopropylamine, (1-phenylcyclopropyl)methylamine, and 1-phenylcyclobutylamine. It …
Number of citations: 2 search.proquest.com
PP Shao, F Ye - Tetrahedron Letters, 2008 - Elsevier
… 1-Phenylcyclobutylamine is a common structural motif in biologically active molecules, and it is widely used in drug discovery and agriculture chemical projects. In order to decrease the …
Number of citations: 11 www.sciencedirect.com
A Bondon, TL Macdonald, TM Harris… - Journal of Biological …, 1989 - Elsevier
… Part A shows traces for a mixture of authentic 1-phenylcyclobutylamine, (tR 7:lO min), 2-… ) traces for m/z 146 (M-1 for 1-phenylcyclobutylamine) and 145 (M for 2-phenylpyrroline). Also …
Number of citations: 112 www.sciencedirect.com
K Yelekci, X Lu, RB Silverman - Journal of the American Chemical …, 1989 - ACS Publications
… Similar results were obtained when 1-phenylcyclobutylamine was the substrate. The slow rate of … for MAO; (4) if 1 is omitted; (5) if the product of 1 -phenylcyclobutylamine oxidation, …
Number of citations: 42 pubs.acs.org
RB Silverman - Accounts of chemical research, 1995 - ACS Publications
… Incubation of MAO with 1phenylcyclobutylamine led to time-dependent inactivation, presumably by the trapping of 18 by the flavin semiquinone (Scheme 5, pathway b).51 When …
Number of citations: 317 pubs.acs.org
RB Silverman, X Lu - Journal of the American Chemical Society, 1994 - ACS Publications
… 1 -phenylcyclobutylamine. MAO B catalyzesthe conversion of 1 -phenylcyclobutylamine to 2-phenyl-1-pyrroline, a reaction precedented by known nonenzymatic one-electron chemistry.…
Number of citations: 29 pubs.acs.org
NS Scrutton - Natural product reports, 2004 - pubs.rsc.org
… Additional evidence for the SET mechanism was obtained using 1-phenylcyclobutylamine (Scheme … Scheme 7 Proposed mechanism of inactivation of MAO by 1 phenylcyclobutylamine. …
Number of citations: 105 pubs.rsc.org
H Huang, Q Yang, Q Zhang, J Wu, Y Liu… - Advanced Synthesis …, 2016 - Wiley Online Library
… In a separate study, it was found that 1-phenylcyclobutylamine 2 could be converted into 2-phenyl-1-pyrroline 3 a in 90 % isolated yield by treatment with excess BTI (Scheme 1). Based …
Number of citations: 16 onlinelibrary.wiley.com
AJ Trevor, N Castagnoli, TP Singer - Toxicology, 1988 - Elsevier
… Studies with other "suicide" substrates of MAO, including 1-phenylcyclobutylamine, have led to the suggestion of a catalytic mechanism involving an initial 1-electron transfer from the …
Number of citations: 38 www.sciencedirect.com

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